3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine
Description
Properties
IUPAC Name |
3-[[4-(difluoromethyl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)11-3-1-9(2-4-11)7-10-5-6-15-8-10/h1-4,10,12,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQHGDMSGNUKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337424-40-4 | |
| Record name | 3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine typically involves the reaction of 4-(difluoromethyl)benzyl chloride with pyrrolidine under basic conditions. The
Biological Activity
3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a difluoromethyl phenyl group. This specific substitution enhances its lipophilicity and metabolic stability, potentially improving its bioavailability and selectivity against various biological targets.
Biological Activities
Research indicates that 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit significant cytotoxic effects against various cancer cell lines.
- Neuroactive Properties : The compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antimicrobial Effects : Some studies have indicated potential antimicrobial properties, although specific data on this compound is limited.
The biological activity of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine is believed to involve interactions with specific molecular targets. The difluoromethyl group can enhance binding affinity to these targets, influencing various signaling pathways. Ongoing research aims to elucidate the exact mechanisms involved.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of pyrrolidine derivatives, compounds similar to 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine demonstrated significant activity against human glioblastoma cells. The study highlighted the importance of structural modifications in enhancing anticancer properties .
- Neuropharmacological Studies : A related study explored the effects of pyrrolidine derivatives on neurotransmitter modulation. Results indicated that certain structural features could enhance neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : While direct studies on this specific compound are sparse, related pyrrolidine derivatives have shown promising antimicrobial activity against various pathogens, indicating a potential avenue for further exploration .
Data Table: Biological Activities and Properties
Synthesis
The synthesis of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine can be achieved through several methods involving the reaction of pyrrolidine derivatives with appropriate electrophiles. Efficient synthetic routes are crucial for obtaining high-purity compounds necessary for biological testing.
Scientific Research Applications
Medicinal Chemistry
3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine has shown promise in drug development due to its ability to act as a pharmacophore in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells, showing varying degrees of efficacy compared to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The difluoromethyl group enhances the compound's binding affinity to certain enzymes, making it a candidate for developing enzyme inhibitors. Research suggests that compounds with trifluoromethyl substitutions often demonstrate improved potency against specific targets compared to their non-fluorinated counterparts .
Agrochemical Applications
The compound's structure also lends itself to applications in agrochemicals:
- Pesticidal Properties : Studies have indicated that derivatives containing difluoromethyl groups can exhibit insecticidal and fungicidal activities. For example, related compounds have shown effectiveness against various agricultural pests and pathogens, potentially serving as alternatives to traditional pesticides .
Synthesis and Characterization
The synthesis of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | Difluoromethylbenzyl bromide + pyrrolidine | 70% |
| 2 | Purification | Column chromatography | N/A |
| 3 | Characterization | NMR, Mass Spectrometry | N/A |
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers evaluated the anticancer properties of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against prostate cancer cells, with IC50 values indicating strong efficacy compared to control treatments .
Case Study 2: Pesticidal Activity
Another investigation focused on the pesticidal effects of related compounds featuring the difluoromethyl group. The results showed that these compounds exhibited moderate insecticidal activity against common agricultural pests such as Mythimna separata and Spodoptera frugiperda, suggesting potential for use in crop protection strategies .
Comparison with Similar Compounds
Substituent and Functional Group Variations
The table below compares key structural and physicochemical properties of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine with three analogs:
Electronic and Steric Effects
- Fluorine Substitution : The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. In contrast, the trifluoromethyl groups in IIIf and IIIg are stronger electron-withdrawing moieties, increasing acidity (e.g., sulfonamide protons) and influencing binding interactions in biological targets .
- Sulfonyl vs. However, the methylene linker in the target may improve membrane permeability in drug design .
Q & A
Q. What are the optimal synthetic routes for 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine, and how can reaction yields be improved?
Answer: Synthesis typically involves coupling a difluoromethylphenylmethyl precursor with a pyrrolidine scaffold. Key steps include:
- Buchwald-Hartwig amination or Mitsunobu reactions for pyrrolidine functionalization .
- Fluorination strategies : Selective introduction of difluoromethyl groups via halogen-exchange reactions (e.g., using DAST or Deoxo-Fluor reagents) .
- Yield optimization : Use of DOE (Design of Experiments) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, acetonitrile or DMF often improves yields in SN2 reactions involving pyrrolidine derivatives .
Q. How should researchers characterize the stereochemical purity of 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine?
Answer:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >2 min indicate high stereopurity .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm pyrrolidine ring puckering and substituent orientation .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with (R)- or (S)-enantiomer references) .
Advanced Research Questions
Q. How do substituent effects (e.g., difluoromethyl vs. trifluoromethyl) influence the compound’s biological activity?
Answer:
- Lipophilicity : Difluoromethyl groups (logP ~1.2) increase membrane permeability compared to trifluoromethyl (logP ~0.8), as shown in analogs like 2-(3,4-Difluorophenyl)pyrrolidine .
- Electron-withdrawing effects : Difluoromethyl enhances hydrogen-bond acceptor capacity, improving binding to targets like G-protein-coupled receptors (GPCRs) .
- Case study : Replacement of trifluoromethyl with difluoromethyl in pyrrolidine analogs increased IC values by 3-fold in serotonin receptor assays .
Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .
- QSAR models : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity. For example, TPSA <60 Å correlates with blood-brain barrier penetration in pyrrolidine derivatives .
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate clearance rates and toxicity (e.g., hERG inhibition risk) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Answer:
Q. What strategies are effective for studying the compound’s enantiomer-specific effects in vivo?
Answer:
- Chiral separation : Use preparative SFC (Supercritical Fluid Chromatography) to isolate (R)- and (S)-enantiomers .
- Pharmacokinetic profiling : Compare AUC and C values in rodent models. For example, (S)-enantiomers of similar compounds exhibit 40% higher plasma exposure .
- Target engagement assays : PET imaging with F-labeled enantiomers to quantify brain uptake and receptor occupancy .
Q. How can crystallization challenges (e.g., polymorphism) be mitigated during formulation studies?
Answer:
- Polymorph screening : Use solvents like ethyl acetate/hexane mixtures to isolate stable Form I crystals .
- Additives : Co-crystallize with tartaric acid to enhance lattice stability, as demonstrated for 4-(4-Fluorophenyl)pyrrolidine derivatives .
- PAT (Process Analytical Technology) : Monitor crystallization in real-time via Raman spectroscopy to detect early-phase transitions .
Key Recommendations for Researchers
- Prioritize chiral resolution early in development to avoid downstream reproducibility issues .
- Validate biological activity using orthogonal assays (e.g., SPR and cell-based functional assays) to confirm target engagement .
- Leverage crystallographic data from analogs (e.g., ) to guide co-crystallization strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
